(6-Chloro-2-morpholinopyrimidin-4-yl)methanol is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. It is classified as a pyrimidine derivative, which often serves as a core structure in various pharmacologically active compounds. The compound's molecular formula is , with a molecular weight of approximately 227.68 g/mol. Its CAS number is 325685-75-4, and it is known to exhibit irritant properties.
The synthesis of (6-Chloro-2-morpholinopyrimidin-4-yl)methanol can be achieved through several methods, primarily focusing on the functionalization of pyrimidine rings. A common approach involves the reaction of 6-chloro-2-morpholinopyrimidine with formaldehyde or its derivatives under acidic or basic conditions to yield the desired methanol derivative.
The molecular structure of (6-Chloro-2-morpholinopyrimidin-4-yl)methanol features a pyrimidine ring substituted at the 6-position with chlorine and at the 4-position with a methanol group.
ClC1=NC(=N1)C(=O)N(C2CCN(C2)C)C
.(6-Chloro-2-morpholinopyrimidin-4-yl)methanol can participate in various chemical reactions typical for pyrimidine derivatives, such as nucleophilic substitutions and condensation reactions.
These reactions often require specific conditions such as temperature control, solvent choice, and catalysts to achieve optimal yields.
The mechanism of action for (6-Chloro-2-morpholinopyrimidin-4-yl)methanol is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors associated with cellular signaling pathways.
The physical and chemical properties of (6-Chloro-2-morpholinopyrimidin-4-yl)methanol are crucial for understanding its behavior in various environments.
(6-Chloro-2-morpholinopyrimidin-4-yl)methanol has potential applications in scientific research, particularly in drug development.
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2